molecular formula C17H19N3O3S B6428174 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2035000-22-5

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B6428174
CAS No.: 2035000-22-5
M. Wt: 345.4 g/mol
InChI Key: GFERVOQGLAKDPQ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring bonded to a pyrrolidine ring through an ether linkage, with a sulfonyl group attached to the pyrrolidine ring. The presence of the (E)-2-(4-methylphenyl)ethenesulfonyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine intermediate, which is then reacted with the appropriate pyrimidine derivative. The key steps include:

    Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization.

    Ether Linkage Formation: The pyrrolidine intermediate is then reacted with a pyrimidine derivative under basic conditions to form the ether linkage.

    Introduction of the (E)-2-(4-methylphenyl)ethenesulfonyl Group: This step involves the reaction of the intermediate with (E)-2-(4-methylphenyl)ethenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds are known to be effective.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)benzene
  • **2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)quinoline

Uniqueness

Compared to similar compounds, 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is unique due to the presence of the pyrimidine ring, which may confer distinct chemical and biological properties. The combination of the pyrimidine and pyrrolidine rings, along with the (E)-2-(4-methylphenyl)ethenesulfonyl group, makes this compound a versatile and valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-14-3-5-15(6-4-14)8-12-24(21,22)20-11-7-16(13-20)23-17-18-9-2-10-19-17/h2-6,8-10,12,16H,7,11,13H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFERVOQGLAKDPQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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